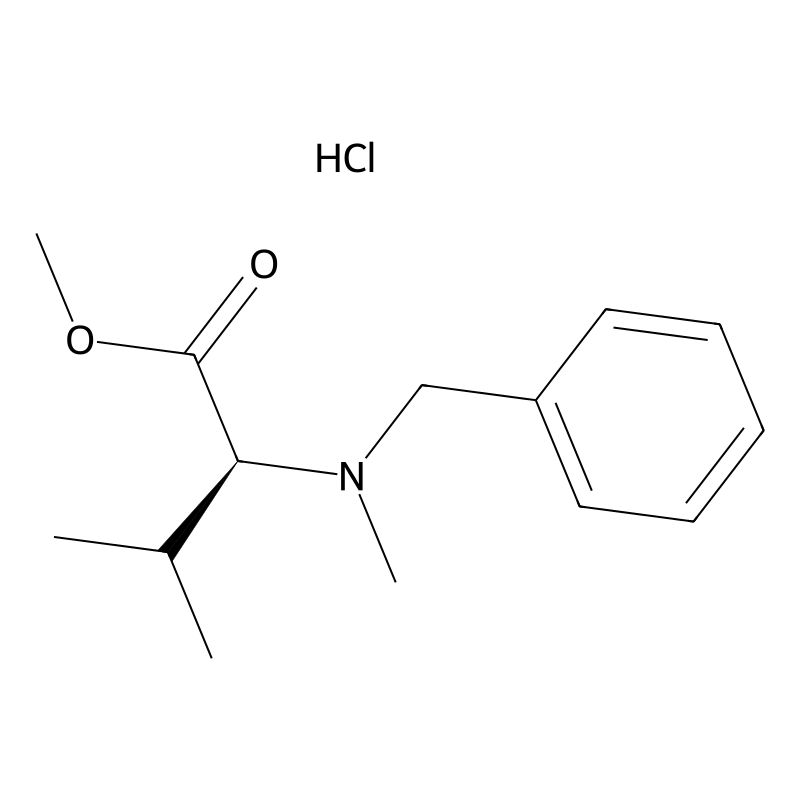

N-Benzyl-N-methyl-L-valine methyl ester hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N-Benzyl-N-methyl-L-valine methyl ester hydrochloride is a derivative of the amino acid valine, characterized by the presence of a benzyl group, a methyl group, and a hydrochloride salt form. This compound features a methyl ester functional group, which enhances its solubility and reactivity in various

No information on the safety hazards of N-Benzyl-N-methyl-L-valine methyl ester hydrochloride is found in public scientific sources. As with any unknown compound, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following safe laboratory practices.

Citation

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the compound into alcohol derivatives using reducing agents such as lithium aluminum hydride.

- Substitution: The ester group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Sodium hydroxide in aqueous or alcoholic medium.

N-Benzyl-N-methyl-L-valine methyl ester hydrochloride exhibits biological activity that makes it useful in biochemical research. It can act as a substrate for specific enzymes, facilitating studies on enzyme-substrate interactions. Its ability to participate in metabolic pathways highlights its potential role in protein engineering and drug design.

The synthesis of N-Benzyl-N-methyl-L-valine methyl ester hydrochloride typically involves the esterification of N-Benzyl-N-methyl-L-valine with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is often conducted under reflux conditions to ensure complete conversion to the ester form. In industrial applications, continuous flow reactors may be utilized to enhance yield and product consistency .

This compound has several applications across different fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Biological Research: Used for studying enzyme interactions and protein engineering.

- Pharmaceutical Industry: Potential applications in drug development due to its biological activity and structural properties .

Interaction studies involving N-Benzyl-N-methyl-L-valine methyl ester hydrochloride focus on its role as a substrate for various enzymes. These studies help elucidate its mechanism of action within biological systems, particularly how it may influence enzyme kinetics and metabolic pathways. Understanding these interactions is crucial for developing therapeutic agents that target specific biological processes.

Several compounds share structural similarities with N-Benzyl-N-methyl-L-valine methyl ester hydrochloride. Here are some notable examples:

- N-Benzyl-N-methyl-L-valine benzyl ester

- N-Benzyl-N-methyl-L-valine ethyl ester

- N-Benzyl-N-methyl-L-valine isopropyl ester

ComparisonCompound Name Unique Features N-Benzyl-N-methyl-L-valine methyl ester Lower molecular weight; higher solubility; specific reactivity N-Benzyl-N-methyl-L-valine benzyl ester Larger benzyl group may influence solubility and reactivity N-Benzyl-N-methyl-L-valine ethyl ester Ethyl group alters physicochemical properties compared to methyl N-Benzyl-N-methyl-L-valine isopropyl ester Isopropyl group provides different steric effects affecting reactivity

| Compound Name | Unique Features |

|---|---|

| N-Benzyl-N-methyl-L-valine methyl ester | Lower molecular weight; higher solubility; specific reactivity |

| N-Benzyl-N-methyl-L-valine benzyl ester | Larger benzyl group may influence solubility and reactivity |

| N-Benzyl-N-methyl-L-valine ethyl ester | Ethyl group alters physicochemical properties compared to methyl |

| N-Benzyl-N-methyl-L-valine isopropyl ester | Isopropyl group provides different steric effects affecting reactivity |

N-Benzyl-N-methyl-L-valine methyl ester hydrochloride is unique due to its specific methyl ester group, which influences its reactivity and solubility compared to other derivatives with larger or different alkyl groups. This specificity makes it suitable for particular applications where these properties are advantageous.